molecular formula C10H18O8S B561724 1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose CAS No. 33557-25-4

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose

Cat. No. B561724
CAS RN: 33557-25-4
M. Wt: 298.306
InChI Key: SVZJUFZKGHXMOP-ANZWQOBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is a vital compound used in the biomedical industry . It exhibits potential therapeutic applications in the treatment of various diseases . This compound displays promising results in the treatment of inflammatory disorders, cancer, and certain viral infections .


Molecular Structure Analysis

The molecular formula of 1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is C10H18O8S . Its unique molecular structure and bioactive properties make it a valuable component in drug research and development within the biomedicine field .


Physical And Chemical Properties Analysis

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is a crystalline solid . It is soluble in Acetone, Chloroform, Dichloromethane, DMF, DMSO, and Ethyl Acetate . It should be stored at -20° C . The melting point is 104°C .

Scientific Research Applications

Biomedical Research

This compound exhibits potential therapeutic applications in the treatment of various diseases. It is actively investigated for its efficacy and shows promising results in the treatment of inflammatory disorders, cancer, and certain viral infections .

Proteomics Research

As a specialty product in proteomics research, this compound is used for studying proteins and their interactions. Its unique properties facilitate the analysis of protein structures and functions .

Chemical Synthesis

In chemical synthesis, this compound serves as a starting material for preparing biologically active molecules such as L-acovenose and 6-deoxy-L-idose , as well as carbanucleoside enantiomers . It is also used to synthesize vinyl ether-based chiral carbohydrate synthons .

Organic Synthesis

It is a useful compound in organic synthesis, contributing to the development of various organic compounds through its reactive properties .

Lipase-Catalyzed Esterification

This compound is esterified with palmitic acid using immobilized lipase from Candida antarctica to synthesize sugar esters at high concentrations, which are more hydrophobic than unmodified glucose .

Future Directions

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is actively investigated for its efficacy . It’s a valuable component in drug research and development within the biomedicine field . Therefore, it’s expected to have a significant role in future biomedical research.

properties

IUPAC Name

[(2R)-2-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O8S/c1-10(2)17-8-6(12)7(16-9(8)18-10)5(11)4-15-19(3,13)14/h5-9,11-12H,4H2,1-3H3/t5-,6+,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZJUFZKGHXMOP-ANZWQOBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(COS(=O)(=O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COS(=O)(=O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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